Antithrombin III Glasgow is a variant of the natural anticoagulant protein antithrombin III, which plays a crucial role in regulating blood coagulation. Antithrombin III is primarily synthesized in the liver and functions as a serine protease inhibitor, specifically targeting thrombin and factor Xa, among others. The Glasgow variant is characterized by specific mutations that can affect its functional properties and interactions with heparin, a glycosaminoglycan that enhances its anticoagulant activity.
Antithrombin III is derived from the SERPINC1 gene located on chromosome 1. The Glasgow variant arises from genetic mutations that alter its structure and function, potentially leading to varying clinical implications, particularly in thrombotic disorders.
Antithrombin III belongs to the serpin (serine protease inhibitor) superfamily. It is classified based on its ability to inhibit serine proteases involved in the coagulation cascade. Variants like Glasgow may exhibit altered binding affinities or functional characteristics compared to the wild-type protein.
Antithrombin III is synthesized as an immature polypeptide consisting of 464 amino acids. Post-translational modifications include cleavage of 32 amino acids from the N-terminal region to yield the mature protein, which consists of 432 amino acids. The synthesis occurs primarily in hepatocytes and involves several steps:
The mature antithrombin III contains three disulfide bonds formed by six cysteine residues, contributing to its structural stability. Variants like Glasgow may arise due to point mutations or deletions within the SERPINC1 gene, affecting protein folding and function.
Antithrombin III has a characteristic structure comprising three beta-sheets and nine alpha-helices, with a reactive center loop that interacts with target proteases. The reactive site loop is critical for its inhibitory function and contains key residues that facilitate binding to thrombin and factor Xa.
Antithrombin III functions through a mechanism involving the formation of an irreversible complex with target proteases:
The presence of heparin significantly enhances the reaction rate between antithrombin III and its targets, increasing inhibition efficacy up to 1000-fold through allosteric activation.
The mechanism by which antithrombin III inhibits coagulation involves several steps:
Research indicates that this process can be influenced by various factors, including glycosylation patterns and mutations like those seen in the Glasgow variant.
Antithrombin III has significant clinical relevance, particularly in:
Antithrombin III (AT) is a critical serine protease inhibitor that regulates coagulation by inactivating thrombin and factors Xa and IXa. Its activity is significantly enhanced by heparin, a glycosaminoglycan that binds to AT and induces conformational changes accelerating protease inhibition. Hereditary AT deficiency, occurring in 1:2,000–1:5,000 individuals, is a well-established risk factor for venous thromboembolism (VTE). AT deficiency is classified into Type I (quantitative deficiency) and Type II (qualitative deficiency affecting the reactive site, heparin-binding site, or both). AT Glasgow represents a specific Type IIb variant characterized by a paradoxical gain of heparin affinity coupled with a loss of thrombin-inactivating capacity, resulting in a severe thrombotic phenotype [1] [6].
AT Glasgow was first identified in 1987 in a Scottish family exhibiting autosomal dominant thrombosis across two generations. The proband presented with recurrent venous thrombosis and showed a 50% reduction in heparin cofactor activity despite normal antigen levels. Biochemical characterization revealed two critical abnormalities:
Crossed immunoelectrophoresis showed no abnormal migration, distinguishing it from variants like AT Northwick Park. Genetic analysis later identified the causal mutation as a single nucleotide substitution in exon 6 of the SERPINC1 gene (chromosome 1q25.1), resulting in an Arg393His (R393H) substitution at the P1 residue of the reactive center loop (RCL). This residue is critical for docking and cleavage by thrombin [3] [4].
| Parameter | Wild-Type AT | AT Glasgow | Method |
|---|---|---|---|
| Heparin Cofactor Activity | 100% | ~50% | Chromogenic substrate assay |
| Heparin Affinity | Moderate (0.55–0.65 M NaCl) | High (0.65–0.75 M NaCl) | Heparin-Sepharose chromatography |
| Thrombin Inhibition | Normal | Severely impaired | SDS-PAGE complex formation |
| Antigen Level | Normal | Normal | Immunoelectrophoresis |
AT Glasgow exemplifies a "gain-of-function" defect in anticoagulation:
Thrombin generation assays reveal hypercoagulability when AT activity falls below 50%, with peak thrombin increasing exponentially at ≤30% activity [7].
Table 2: Thrombin Generation Dynamics at Different AT Activity Levels
| AT Activity (%) | Peak Thrombin (% of Control) | Thrombotic Risk |
|---|---|---|
| 100 | 25% | Baseline |
| 50 | 60% | Moderate increase |
| 30 | 95% | High |
| <10 | 100% | Severe |
Data derived from thrombin generation assays using AT-depleted plasma [7]
Despite extensive biochemical characterization, critical questions remain:
Global Epidemiology: The mutation’s prevalence outside the original Scottish family is unknown. Targeted exon 6 screening in unexplained thrombophilia is warranted [4].
Table 3: AT Glasgow Compared to Other Notable SERPINC1 Variants
| Variant | Mutation | Functional Defect | Thrombotic Risk |
|---|---|---|---|
| AT Glasgow | Arg393His | Loss of thrombin inhibition | Severe |
| AT Basel | Pro41Leu | Heparin resistance | Moderate |
| AT Budapest | Leu131Phe | Polymerization | Severe |
| AT Northwick Park | Ala404Asp | Heparin-induced conformational defect | Mild |
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